3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
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Overview
Description
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethoxyphenoxyethyl side chain, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethoxyphenol, ethylene glycol, and 2-aminobenzamide.
Etherification: The first step involves the etherification of 3-ethoxyphenol with ethylene glycol to form 2-(3-ethoxyphenoxy)ethanol.
Formation of Intermediate: The intermediate 2-(3-ethoxyphenoxy)ethanol is then reacted with ethylene oxide to yield 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol.
Cyclization: The final step involves the cyclization of 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol with 2-aminobenzamide under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxyphenoxyethyl side chain.
Scientific Research Applications
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-2-(4-methoxyphenyl)quinazolin-4-one
Uniqueness
3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is unique due to its specific side chain, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives. This uniqueness can be attributed to the ethoxyphenoxyethyl group, which may enhance its solubility, stability, and bioactivity.
Properties
IUPAC Name |
3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-25-16-6-5-7-17(14-16)26-13-12-24-11-10-22-15-21-19-9-4-3-8-18(19)20(22)23/h3-9,14-15H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQNISANJPYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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